molecular formula C9H16N4O B1272191 1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide CAS No. 306937-23-5

1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide

Cat. No.: B1272191
CAS No.: 306937-23-5
M. Wt: 196.25 g/mol
InChI Key: TWKKUKBETOOWRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide (CAS Registry Number: 306937-23-5 ) is an organic compound with the molecular formula C 9 H 16 N 4 O and a molecular weight of 196.25 g/mol . This pyrazole-carbohydrazide derivative is characterized by a tert-butyl group and a methyl group attached to the pyrazole ring. Researchers can identify the compound by its canonical SMILES: NNC(=O)c1cc(n(n1)C(C)(C)C)C . The specific research applications, mechanism of action, and biological or chemical properties of this compound are not detailed in the available public sources. It is offered as a building block or intermediate for chemical synthesis and various research applications. As a carbohydrazide, it may be of interest in the development of pharmaceuticals, agrochemicals, or functional materials. Notice: This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

1-tert-butyl-5-methylpyrazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c1-6-5-7(8(14)11-10)12-13(6)9(2,3)4/h5H,10H2,1-4H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKKUKBETOOWRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C)(C)C)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370882
Record name 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306937-23-5
Record name 1-tert-Butyl-5-methyl-1H-pyrazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with β-Ketoesters

A widely reported method involves cyclocondensation between β-ketoesters and hydrazine derivatives. For example:

  • Reagents : Ethyl acetoacetate, tert-butylhydrazine, and hydrazine hydrate.
  • Conditions : Reflux in ethanol (12–24 hours) under nitrogen atmosphere.
  • Mechanism : The reaction proceeds via nucleophilic attack of hydrazine on the β-ketoester, followed by cyclization and dehydration.
  • Yield : 60–70% for small-scale reactions; drops to 40–50% at industrial scales due to side reactions like dimerization.

Key Data :

Parameter Value Source
Solvent Ethanol
Temperature 78–80°C (reflux)
Reaction Time 12–24 hours
Scale-Up Challenges Exothermic side reactions

Hydrazine Substitution on Preformed Pyrazole Cores

Alternative approaches functionalize pre-synthesized pyrazole intermediates:

  • Step 1 : Synthesis of 5-methyl-1H-pyrazole-3-carboxylic acid via hydrolysis of ethyl 5-methyl-1H-pyrazole-3-carboxylate.
  • Step 2 : Reaction with tert-butylamine and hydrazine hydrate under reflux.

Optimization Strategies :

  • Catalysts : Palladium(PPh₃)₄ improves coupling efficiency in cross-coupling steps (5 mol% loading).
  • Solvent Effects : DMF enhances reaction rates but increases hydrolysis risks; ethanol balances cost and safety.

Case Study :

  • Substrate : 5-Methyl-1H-pyrazole-3-carboxylic acid (10 mmol).
  • Reagents : tert-Butylamine (1.2 eq.), hydrazine hydrate (1.5 eq.).
  • Yield : 76% after recrystallization.

Advanced Methodologies

Tandem Cross-Coupling/Electrocyclization

A novel Pd-catalyzed approach enables one-pot synthesis:

  • Cross-Coupling : Enol triflates react with diazoacetates to form vinyl diazoacetates.
  • Electrocyclization : Thermal ring closure yields trisubstituted pyrazoles.

Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%).
  • Solvent : DMF with N-methylmorpholine (NMM) as base.
  • Yield : 84% for 50 mmol scale.

Advantages :

  • High atom economy.
  • Avoids hazardous reagents like n-butyl lithium.

Bromination-Functionalization Sequences

Patents describe bromination as a key step for further derivatization:

  • Bromination : 5-Hydroxy-1-methylpyrazole-3-carboxylate treated with POBr₃ in acetonitrile.
  • Substitution : Brominated intermediates react with tert-butyl carbamate under Mitsunobu conditions.

Data :

Step Reagents Yield
Bromination POBr₃, CH₃CN 55.9%
Carbamate Formation DIAD, tert-butyl alcohol 50.4%

Industrial-Scale Production

Continuous Flow Reactors

Recent advancements emphasize flow chemistry for improved heat management and reproducibility:

  • Residence Time : 2 hours vs. 24 hours in batch reactors.
  • Yield Improvement : 81% at 50 mmol scale.

Purification Techniques

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7).
  • Recrystallization : Ethanol/water (7:3) achieves ≥98% purity.

Mechanistic Insights and Side Reactions

Competing Pathways

  • Dimerization : Major side reaction at high concentrations; mitigated by slow reagent addition.
  • Over-Alkylation : Controlled using stoichiometric ratios (1.2 eq. hydrazine).

Stereochemical Considerations

  • (Z)- vs. (E)-Enol Triflates : (Z)-isomers favor desired regioselectivity in cross-coupling.

Comparative Analysis of Methods

Method Yield (%) Scalability Key Limitations
Cyclocondensation 60–70 Moderate Dimerization at scale
Tandem Cross-Coupling 84 High Pd catalyst cost
Bromination Sequence 50–55 Low Toxic POBr₃ handling

Chemical Reactions Analysis

Types of Reactions: 1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the carbohydrazide moiety can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).

    Substitution: Various nucleophiles such as amines, thiols, or alcohols; reactions are conducted under mild to moderate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole derivatives with oxidized functional groups, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Synthetic Applications

1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide serves as a versatile intermediate in organic synthesis. It can be utilized in the preparation of various pyrazole derivatives, which are significant in medicinal chemistry due to their biological activities.

Case Study: Synthesis of N-Pyrazolyl Imines

A notable application is the synthesis of N-pyrazolyl imines through condensation reactions involving this compound. This process has demonstrated high atom economy and efficiency, making it suitable for generating complex molecular structures that are precursors for pharmaceuticals .

Biological Applications

The compound has shown potential in biological research, particularly in cell biology and pharmacology. Its derivatives have been investigated for their bioactive properties.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, certain synthesized derivatives have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Studies have reported that certain derivatives possess effective antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .

Material Science Applications

In material science, this compound can be employed as a building block for creating novel materials with specific properties.

Case Study: Polymeric Materials

The incorporation of this compound into polymeric matrices has been explored to enhance the thermal stability and mechanical properties of the resulting materials. Research has shown that pyrazole-containing polymers exhibit improved performance in various applications, including coatings and composites .

Mechanism of Action

The mechanism of action of 1-(Tert-butyl)-5-methyl-1h-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied. Further research is needed to elucidate the detailed mechanism of action.

Comparison with Similar Compounds

Below is a systematic comparison of 1-(tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide with structurally analogous compounds.

Structural Analogues with Tert-Butyl Groups
Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
This compound - N1: tert-butyl
- C5: methyl
- C3: carbohydrazide
C₉H₁₆N₄O 196.25 Simplest tert-butyl pyrazole-carbohydrazide; used in ligand synthesis
tert-Butyl (3S)-3-[4-(methoxycarbonyl)-1-(4-methylphenyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate (5m) - N1: 4-methylphenyl
- C5: methoxycarbonyl
- Piperidine-tert-butyl
C₂₃H₂₉N₃O₄ 411.50 Chiral piperidine ring; high yield (81%); [α]D²⁰ = −4.3 (MeOH)
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole-1-carbohydrazide (2) - N1: carbohydrazide
- C3: tert-butyl
- C5: benzodioxol-dihydro-pyrazole
C₁₅H₁₈N₄O₃ 302.33 Dihydro-pyrazole core; potential anticonvulsant activity

Key Observations :

  • Synthetic Yields : Piperidine-containing derivatives (e.g., 5m, 5n) exhibit higher yields (79–81%) compared to benzodioxol derivatives (63%), suggesting steric and electronic factors influence reaction efficiency .
Pyrazole-3-Carbohydrazide Derivatives with Schiff Base Modifications

Schiff base derivatives of pyrazole-carbohydrazides are synthesized via condensation with aldehydes. These compounds often exhibit enhanced bioactivity and electronic tunability.

Compound Name Aldehyde Substituent Molecular Formula Key Spectral/Electronic Data Reference
(E)-N’-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC) 4-methoxybenzylidene C₁₄H₁₆N₄O₂ - IR: ν(C=O) at 1645 cm⁻¹
- HOMO-LUMO gap: 4.12 eV (DFT, gas phase)
- Yield: 78%
(E)-N’-(4-(Dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MABPC) 4-dimethylaminobenzylidene C₁₅H₁₉N₅O - IR: ν(C=O) at 1650 cm⁻¹
- HOMO-LUMO gap: 3.98 eV (DFT, gas phase)
- Antifungal activity observed
Target Compound - C₉H₁₆N₄O - IR: ν(C=O) not reported
- Limited electronic data; less conjugated than Schiff bases

Key Observations :

  • Bioactivity : Schiff bases demonstrate antifungal and antioxidant properties, while the target compound’s bioactivity remains underexplored in the provided evidence .

Biological Activity

1-(Tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide (CAS Number: 306937-23-5) is a novel compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. Pyrazoles are five-membered heterocyclic compounds that often exhibit diverse pharmacological properties. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and findings from recent research studies.

Basic Information

PropertyValue
Molecular FormulaC9H16N4O
Molecular Weight196.25 g/mol
IUPAC Name1-tert-butyl-5-methylpyrazole-3-carbohydrazide
CAS Number306937-23-5
SMILESCC1=CC(=NN1C(C)(C)C)C(=O)NN

Synthesis

The synthesis of this compound typically involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with tert-butylamine and hydrazine hydrate under reflux conditions in a suitable solvent like ethanol or methanol. The product is then isolated through filtration and recrystallization .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may inhibit enzymes or modulate receptor activities, leading to various pharmacological effects. However, detailed pathways and molecular interactions are still under investigation .

Pharmacological Properties

Recent studies have highlighted several biological activities associated with this compound:

  • Anti-inflammatory Activity : Research indicates that pyrazole derivatives can exhibit significant anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes. For instance, related compounds have shown IC50 values as low as 0.01 µM against COX-2, suggesting a strong anti-inflammatory potential .
  • Anticancer Activity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For example, derivatives have demonstrated IC50 values indicating effective inhibition of cell proliferation in cancer models such as MCF7 and A549 cells .

Comparative Analysis

To further understand the efficacy of this compound, it is useful to compare it with similar compounds:

CompoundIC50 (µM)Activity Type
This compoundTBDAnticancer
N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline3.25Cytotoxic (Hep-2)
Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate26Antitumor (A549)

Study on Anticancer Properties

A study published in Molecules explored various pyrazole derivatives for their anticancer properties. Among these, compounds structurally similar to this compound were found to induce apoptosis in cancer cells, with significant growth inhibition observed at low concentrations (IC50 values ranging from 10 µM to less than 0.95 nM) .

Anti-inflammatory Potential

Another research article focused on the anti-inflammatory activities of pyrazole compounds, revealing that certain derivatives exhibited superior inhibition of COX enzymes compared to traditional anti-inflammatory drugs like celecoxib. These findings suggest that this compound could serve as a lead compound for developing new anti-inflammatory agents .

Q & A

Q. What are the established synthetic routes for 1-(tert-butyl)-5-methyl-1H-pyrazole-3-carbohydrazide, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or via functionalization of preformed pyrazole cores. For example, hydrazide formation at the C3 position of the pyrazole ring can be achieved by reacting the corresponding carbonyl chloride intermediate with hydrazine hydrate under reflux in ethanol . Optimization often involves controlling stoichiometric ratios (e.g., 1.2 equivalents of hydrazine) and reaction time (12–24 hours) to minimize side products like over-alkylated derivatives. Solvent selection (e.g., THF vs. ethanol) and temperature gradients (0°C to reflux) are critical for regioselectivity .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming regiochemistry, particularly distinguishing between N1- and N2-substituted pyrazole isomers. The tert-butyl group typically appears as a singlet at ~1.3 ppm (1^1H) and 28–32 ppm (13^13C) .
  • HPLC-MS : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) coupled with ESI-MS detects impurities (e.g., unreacted intermediates) and confirms molecular ion peaks [M+H]+^+ .
  • X-ray Crystallography : Used to resolve ambiguities in stereochemistry, as demonstrated for structurally analogous pyrazole-carboxylic acid derivatives .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the bioactivity of this compound?

Molecular docking studies against target proteins (e.g., carbonic anhydrase or prostaglandin synthases) can identify potential binding modes. For example, the tert-butyl group may occupy hydrophobic pockets, while the carbohydrazide moiety forms hydrogen bonds with catalytic residues. Software like AutoDock Vina or Schrödinger Suite can calculate binding affinities (ΔG values), with validation via in vitro assays . Contradictions between predicted and experimental IC50_{50} values may arise from solvation effects or protein flexibility, requiring MD simulations for refinement .

Q. What strategies mitigate regioselectivity challenges during functionalization of the pyrazole core?

  • Directed Metalation : Use of LDA (lithium diisopropylamide) at −78°C to deprotonate the C5 methyl group, enabling selective introduction of electrophiles .
  • Protection/Deprotection : Temporary protection of the carbohydrazide group with Boc (tert-butoxycarbonyl) prevents unwanted side reactions during C4/C5 modifications .
  • Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 24 hours to 2 hours) and improves selectivity in heterocyclic ring formation .

Q. How does the tert-butyl group influence the compound’s physicochemical properties and bioactivity?

  • Lipophilicity : The tert-butyl group increases logP by ~1.5 units, enhancing membrane permeability (measured via PAMPA assays) .
  • Metabolic Stability : The bulky substituent reduces oxidative metabolism by CYP450 enzymes, as shown in microsomal stability assays (t1/2_{1/2} > 60 minutes) .
  • Steric Effects : May hinder interactions with flat binding pockets (e.g., kinase ATP sites), necessitating structural analogs with smaller substituents for SAR studies .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

Discrepancies often arise from variations in starting material purity or reaction scale. For example:

  • Small-Scale (1 mmol) : Yields ~60–70% due to easier temperature control .
  • Large-Scale (100 mmol) : Yields drop to 40–50% due to exothermic side reactions (e.g., dimerization). Mitigation strategies include slow reagent addition and inline IR monitoring .
  • Solvent Polarity : Polar aprotic solvents (DMF) may improve solubility but increase hydrolysis risks for the hydrazide group, necessitating trade-offs .

Methodological Considerations

Q. What purification techniques are optimal for isolating this compound?

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent removes non-polar byproducts.
  • Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals (≥98% by HPLC) .
  • TLC Monitoring : Rf_f = 0.4–0.5 (ethyl acetate/hexane 1:1) aids in tracking reaction progress .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.